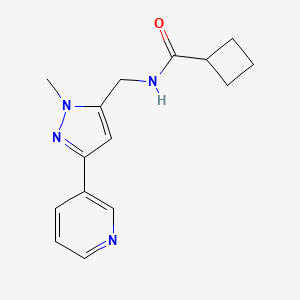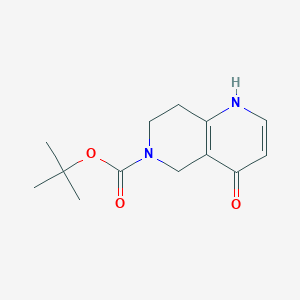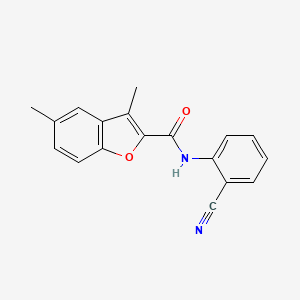![molecular formula C12H8ClN3OS B2450189 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034258-11-0](/img/structure/B2450189.png)
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . The synthesis process often involves the use of heterocyclic amines and diazonium salts . The final compound purification is usually performed by flash column chromatography .Molecular Structure Analysis
The geometric optimization of the synthesized molecules was studied through density functional theory (DFT) calculations . The dipole moment changes in these compounds were calculated, indicating the presence of polar bonds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For instance, it has been found that the compound can undergo cycloaddition reactions with pyridine N-imine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed in several studies . For instance, the compound has been found to exhibit good plasma stability .Scientific Research Applications
Antitubercular Agent Development
A key application of pyrazolo[1,5-a]pyridine derivatives, similar to 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, is in the development of antitubercular agents. These compounds have shown promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. For instance, a study reported the synthesis of such derivatives demonstrating significant reduction in bacterial burden in a mouse model, highlighting their potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).
Imaging Agent Synthesis for Neuroinflammation
Compounds structurally similar to 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide have been synthesized for potential use as PET (Positron Emission Tomography) imaging agents. A study detailed the synthesis of such a compound, potentially useful for imaging the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).
Heterocyclic Synthesis
These types of compounds also find use in the synthesis of various heterocyclic structures, a crucial aspect in organic and medicinal chemistry. A study demonstrated the synthesis of pyrazolo[1,5-a][1,3,5]triazines, showing the efficiency of generating such structures with different substituents, which can be critical for the development of novel pharmaceuticals (Velihina et al., 2020).
Antitumor Research
Similar compounds have been synthesized and tested for their antitumor activities. For example, one study reported the synthesis of a compound with a pyrazolo pyrimidine structure, displaying notable antitumor activities, demonstrating the potential of these derivatives in cancer research (Xin, 2012).
Nonlinear Optical Property Analysis
Another application involves the investigation of nonlinear optical properties. A study focusing on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, related to the compound , discussed their electronic and nonlinear optical properties, which are important for material sciences (Ahmad et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJJOZBRIGOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)



![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)



![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
